S-adenosylmethioninamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Polyamine Biosynthesis:

- SAM serves as a crucial substrate for the production of polyamines, which are essential for cell growth, proliferation, and differentiation.

- Enzymes like spermidine synthase and spermine synthase utilize SAM to donate a propylamine group, leading to the formation of polyamines like spermidine and spermine.

Cellular Regulation:

- Research suggests that SAM might play a role in regulating various cellular processes, including gene expression, protein synthesis, and signal transduction.

- The exact mechanisms by which SAM influences these processes are still under investigation.

Other Areas of Research:

- Scientists are exploring the potential involvement of SAM in various physiological functions and disease states.

- These areas include:

- Neurological disorders: Studies are investigating the potential role of SAM in conditions like depression, Alzheimer's disease, and Parkinson's disease.

- Liver function: Research is exploring the potential benefits of SAM in individuals with liver diseases.

- Pain management: Some studies suggest that SAM might offer pain-relieving effects.

S-adenosylmethioninamine is a significant biochemical compound derived from S-adenosylmethionine through the decarboxylation process. It plays a crucial role as a substrate in the biosynthesis of polyamines, including spermidine, spermine, and thermospermine, which are vital for cellular functions such as growth, differentiation, and stress responses . Structurally, S-adenosylmethioninamine retains the adenosyl group linked to the sulfur atom of methionine, with an amino group replacing the carboxyl group present in its precursor.

- Information regarding specific safety concerns or hazards associated with S-Adenosylmethioninamine is not readily available in scientific literature.

Future Research Directions

- Decarboxylation: It is synthesized from S-adenosylmethionine via the action of adenosylmethionine decarboxylase, which removes a carboxyl group.

- Polyamine Biosynthesis: S-adenosylmethioninamine donates its n-propylamine group in the formation of polyamines. The reaction can be summarized as follows:

- Methylation Reactions: Though primarily known for its role in polyamine synthesis, S-adenosylmethioninamine can also participate in methylation reactions when converted back to S-adenosylmethionine .

S-adenosylmethioninamine is essential for cellular growth and repair due to its involvement in polyamine synthesis. Polyamines are critical for stabilizing DNA structures, regulating gene expression, and modulating cell signaling pathways. The presence of polyamines has been linked to cellular proliferation and differentiation, making S-adenosylmethioninamine vital for maintaining normal physiological functions .

S-adenosylmethioninamine has several applications in biological and pharmaceutical research:

- Polyamine Research: It is crucial for studying polyamines' role in cellular processes and their implications in cancer biology and neurobiology.

- Biochemical Studies: Its involvement in methylation reactions makes it a valuable compound for investigating various enzymatic processes and metabolic pathways.

- Therapeutic Potential: Due to its role in cellular growth and repair, there is ongoing research into its potential therapeutic applications in treating conditions related to polyamine dysregulation .

Studies have shown that S-adenosylmethioninamine interacts with various enzymes involved in polyamine synthesis. For instance, it serves as a substrate for spermidine synthase and spermine synthase. These interactions are crucial for understanding how polyamines influence cellular functions and how dysregulation can lead to disease states .

Additionally, interaction studies with radical S-adenosylmethionine enzymes have revealed that S-adenosylmethioninamine can participate in radical-mediated transformations, expanding its biochemical significance beyond mere substrate roles .

Similar Compounds- S-Adenosylmethionine: The precursor of S-adenosylmethioninamine; primarily involved in methyl group transfers.

- Putrescine: A simple polyamine that serves as a precursor to spermidine and spermine.

- Spermidine: A polyamine synthesized from putrescine with roles in cellular growth and function.

- Spermine: A more complex polyamine derived from spermidine; involved in cellular stabilization.

Comparison TableCompound Role Unique Features S-Adenosylmethionine Methyl donor Central to methylation reactions S-Adenosylmethioninamine Polyamine biosynthesis Directly involved in forming spermidine Putrescine Precursor for higher polyamines Simplest form of polyamines Spermidine Cellular growth Intermediate between putrescine and spermine Spermine Stabilizes cellular structures More complex structure than spermidine

| Compound | Role | Unique Features |

|---|---|---|

| S-Adenosylmethionine | Methyl donor | Central to methylation reactions |

| S-Adenosylmethioninamine | Polyamine biosynthesis | Directly involved in forming spermidine |

| Putrescine | Precursor for higher polyamines | Simplest form of polyamines |

| Spermidine | Cellular growth | Intermediate between putrescine and spermine |

| Spermine | Stabilizes cellular structures | More complex structure than spermidine |

S-adenosylmethioninamine's unique role lies in its direct involvement in polyamine biosynthesis, distinguishing it from other similar compounds that primarily function as precursors or methyl donors. Its specific structural modifications allow it to participate effectively in these essential biological processes .

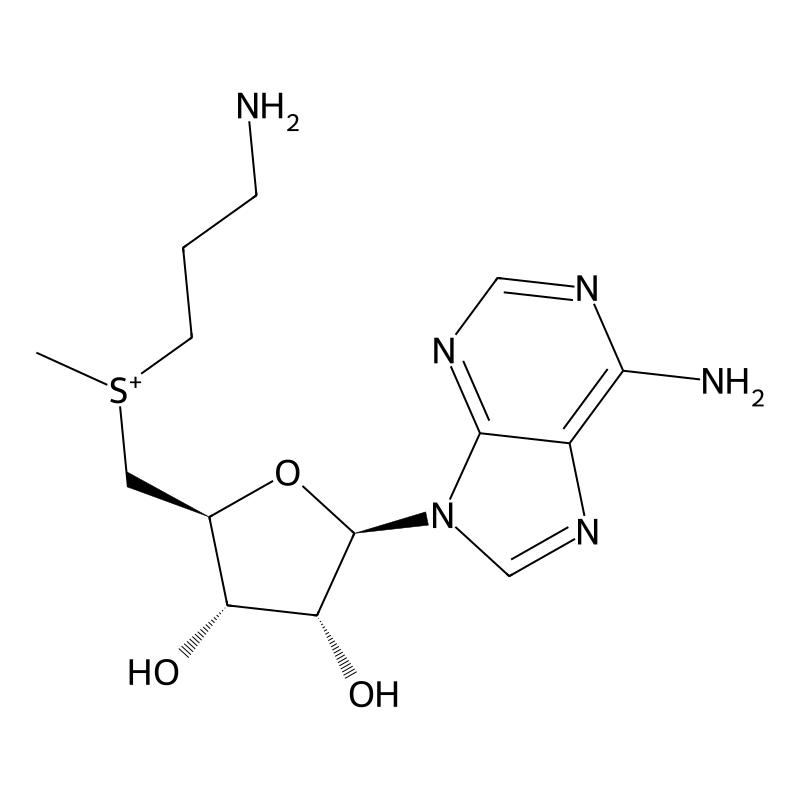

dcSAM belongs to the 5'-deoxy-5'-thionucleoside class, characterized by a thio-substituted ribose at the 5' position. Its structure comprises an adenosine moiety linked via a sulfur atom to a decarboxylated methionine derivative (Figure 1).

Key Structural Features:

- Molecular Formula: $$ \text{C}{14}\text{H}{23}\text{N}6\text{O}3\text{S}^+ $$ (monoisotopic mass: 355.155 Da).

- Stereochemistry: Chiral centers at C2', C3', and C4' of the ribose confer specificity in enzymatic interactions.

- Functional Groups: A sulfonium ion ($$ \text{S}^+ $$) and primary amine group enable its role as an aminopropyl donor.

Table 1: Physicochemical Properties of dcSAM

| Property | Value | Source |

|---|---|---|

| pKa (Strongest Basic) | ~10.8 (amine group) | |

| Solubility | Sparingly soluble in water | |

| UV Absorption | λmax: 260 nm |

The sulfonium group’s positive charge facilitates binding to anionic substrates in polyamine synthesis. Its instability under acidic conditions necessitates rapid enzymatic conversion in vivo.

S-adenosylmethioninamine represents a critical intermediate metabolite in the polyamine biosynthetic pathway, serving as the principal aminopropyl donor for the synthesis of higher polyamines including spermidine, spermine, and thermospermine [1] [2]. This compound is produced through the decarboxylation of S-adenosyl methionine by adenosylmethionine decarboxylase, a key regulatory enzyme that controls the rate-limiting step in polyamine formation [5]. The molecular structure of S-adenosylmethioninamine, with the chemical formula C14H23N6O3S+ and molecular weight of 355.44 g/mol, positions it as an essential cosubstrate that facilitates the transfer of aminopropyl groups to polyamine precursors [2].

The biosynthetic importance of S-adenosylmethioninamine extends beyond simple substrate availability, as it represents the convergence point where methionine metabolism intersects with polyamine production [3]. Research has demonstrated that the availability of S-adenosylmethioninamine directly influences cellular polyamine pools, with its synthesis being tightly regulated through feedback mechanisms involving the end products of polyamine biosynthesis [5] [32]. The compound's role as an aminopropyl donor makes it indispensable for the sequential addition of aminopropyl groups that transform simple diamines into the complex polyamines essential for cellular function [6].

Substrate Function in Spermidine Synthase Reactions

S-adenosylmethioninamine functions as the exclusive aminopropyl donor in spermidine synthase reactions, where it transfers its propylamine group to putrescine to form spermidine [4] [8]. The enzyme spermidine synthase, classified as EC 2.5.1.16, catalyzes this reaction with high specificity for S-adenosylmethioninamine, as evidenced by the inability of most spermidine synthases to utilize S-adenosyl methionine as a substrate [4]. This specificity is maintained through a conserved aspartatyl residue in the active site that prevents the binding of the carboxyl moiety present in S-adenosyl methionine [4].

The reaction mechanism follows an S~N~2 pathway where the nucleophilic attack of deprotonated putrescine on the aminopropyl group of S-adenosylmethioninamine results in the formation of spermidine and 5'-methylthioadenosine as products [4]. Kinetic studies have revealed that this reaction requires the deprotonation of putrescine at physiological pH to render the nitrogen nucleophilic, as putrescine exists in a protonated, inactive form under normal cellular conditions [4]. The stereochemical analysis of this reaction suggests a ternary-complex mechanism rather than a ping-pong mechanism, indicating that both substrates must be present simultaneously for optimal catalytic activity [4].

Research has demonstrated that spermidine synthase from different organisms exhibits varying degrees of substrate specificity, with some exceptions such as those from Thermotoga maritimum and Escherichia coli showing broader polyamine acceptor specificity [4]. The molecular basis for this specificity lies in the enzyme's active site architecture, where highly conserved residues interact with both the purine base and the aminopropyl group of S-adenosylmethioninamine [13]. Crystal structure analysis has revealed that the positively charged aminopropyl moiety is positioned in a negatively charged polar binding pocket formed by conserved aspartic acid residues [13].

Contribution to Spermine and Thermospermine Synthesis

S-adenosylmethioninamine serves as the aminopropyl donor for both spermine and thermospermine synthesis, though these reactions are catalyzed by distinct enzymatic systems [9] [10]. In spermine synthesis, spermine synthase utilizes S-adenosylmethioninamine to transfer an aminopropyl group to spermidine, producing the tetramine spermine [33] [35]. This reaction exhibits different kinetic parameters compared to spermidine synthesis, with apparent Michaelis constants of 0.1 μM for S-adenosylmethioninamine and 60 μM for spermidine [35].

The thermospermine synthesis pathway involves thermospermine synthase, which catalyzes the transfer of an aminopropyl group from S-adenosylmethioninamine to spermidine to form thermospermine, a structural isomer of spermine [9] [10]. This enzyme, encoded by the ACAULIS5 gene in plants, demonstrates conservation from algae to land plants and plays critical roles in xylem specification and plant development [10]. The reaction follows the chemical equation: S-adenosylmethioninamine + spermidine ⇌ S-methyl-5'-thioadenosine + thermospermine + H+ [9].

Table 1: Kinetic Parameters for Aminopropyl Transferase Reactions

| Enzyme | Substrate | Km Value | Reference |

|---|---|---|---|

| Spermidine Synthase | S-adenosylmethioninamine | 0.6 μM | [33] |

| Spermidine Synthase | Putrescine | 60 μM | [33] |

| Spermine Synthase | S-adenosylmethioninamine | 0.1 μM | [35] |

| Spermine Synthase | Spermidine | 60 μM | [35] |

The differential utilization of S-adenosylmethioninamine by these enzymatic systems reflects the cellular demand for specific polyamines under various physiological conditions [11]. Studies have shown that the synthesis of thermospermine is particularly important in plant systems, where it modulates auxin signaling pathways and regulates vascular development [15]. The compound's involvement in both spermine and thermospermine synthesis demonstrates its versatility as an aminopropyl donor and highlights the importance of its availability in determining the overall polyamine profile within cells [10] [15].

Kinetic Regulation of Aminopropyl Transferase Activity

The kinetic regulation of aminopropyl transferase activity by S-adenosylmethioninamine involves complex feedback mechanisms that maintain polyamine homeostasis [5] [32]. Research has demonstrated that the availability of S-adenosylmethioninamine directly influences the rate of polyamine synthesis, with its production being the rate-limiting step in spermidine and spermine formation [5]. The regulation occurs at multiple levels, including substrate availability, product inhibition, and allosteric modulation of the enzymes involved [13] [35].

Product inhibition studies have revealed that 5'-methylthioadenosine, the byproduct of aminopropyl transfer reactions, acts as a competitive inhibitor of spermidine and spermine synthases with respect to S-adenosylmethioninamine [35]. The inhibition constant (Ki) for 5'-methylthioadenosine is approximately 0.3 μM for spermine synthase, indicating potent feedback inhibition that prevents excessive polyamine accumulation [33] [35]. This mechanism ensures that polyamine synthesis is tightly controlled and responds appropriately to cellular demands.

The kinetic mechanism for aminopropyl transferases follows a compulsory-order sequential pathway, where S-adenosylmethioninamine binds first to the enzyme, followed by the amine acceptor substrate [35]. This ordered binding mechanism allows for precise regulation of enzyme activity through competitive inhibition by structural analogs and feedback inhibition by reaction products [13]. The apparent Michaelis constant values for S-adenosylmethioninamine typically range from 0.1 to 0.6 μM across different aminopropyl transferases, indicating high substrate affinity that ensures efficient utilization even at low cellular concentrations [33] [35].

Table 2: Inhibition Constants for Aminopropyl Transferases

| Inhibitor | Target Enzyme | Ki Value | Inhibition Type | Reference |

|---|---|---|---|---|

| 5'-Methylthioadenosine | Spermine Synthase | 0.3 μM | Competitive | [33] |

| Spermine | Spermine Synthase | Mixed | Mixed | [35] |

| Putrescine | Spermine Synthase | 1.7 mM | Competitive | [33] |

Compartmentalization in Cellular Polyamine Pools

The compartmentalization of S-adenosylmethioninamine and its role in cellular polyamine pools represents a critical aspect of polyamine metabolism that influences both synthesis and function [14] [27]. Research has demonstrated that aminopropyl transferases, which utilize S-adenosylmethioninamine as their substrate, exhibit dual subcellular localization in both cytosolic and nuclear compartments [27]. This distribution pattern suggests that S-adenosylmethioninamine availability and utilization vary between cellular compartments, potentially leading to distinct polyamine pools with different functional roles [14].

Nuclear compartmentalization of polyamine biosynthetic enzymes has been particularly well-documented, with studies showing preferential localization of spermidine synthase, spermine synthase, and thermospermine synthase in nuclear fractions [27]. The formation of heterodimer complexes between these enzymes occurs predominantly within the nucleus, suggesting coordinated regulation of polyamine synthesis in this compartment [27]. This nuclear localization is significant because polyamines have been shown to concentrate in nuclear and sub-nuclear compartments, where they influence chromatin structure and gene expression [14].

The compartmentalization of polyamine pools has functional implications for cellular processes, as evidenced by research showing that polyamines are further enriched in nucleoli compared to other nuclear regions [14]. Studies have revealed that polyamine depletion leads to changes in chromatin accessibility and alterations in histone post-translational modifications, indicating that compartmentalized polyamine pools directly influence epigenetic regulation [14]. The spatial organization of S-adenosylmethioninamine utilization thus contributes to the establishment of distinct microenvironments with varying polyamine concentrations [37].

Table 3: Cellular Polyamine Concentrations by Compartment

| Cell Type | Compartment | Spermidine (μM) | Spermine (μM) | Reference |

|---|---|---|---|---|

| DU145 | Total Cellular | 2027.2 ± 687.6 | 1120.6 ± 438.5 | [36] |

| PC-3 | Total Cellular | 1749.2 ± 403.3 | 1107.4 ± 304.4 | [36] |

| HCT-116 | Total Cellular | 734.0 ± 155.1 | 527.3 ± 63.3 | [36] |

| RKO-9 | Total Cellular | 970.9 ± 240.0 | 893.4 ± 126.5 | [36] |

Physical Description

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types